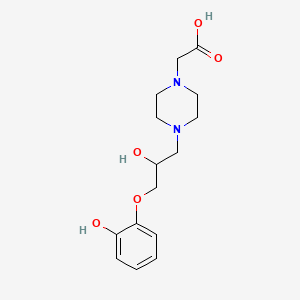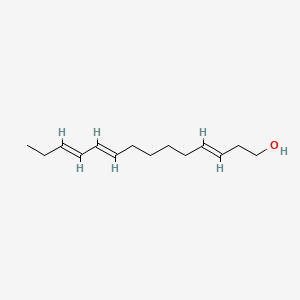
(4-Iodophenyl)-(1-methylindol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Iodophenyl)-(1-methylindol-3-yl)methanone is an organic compound that features a unique structure combining an iodinated phenyl group with a methylated indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenyl)-(1-methylindol-3-yl)methanone typically involves the condensation of 4-iodobenzaldehyde with 1-methylindole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Palladium catalysts are often employed in coupling reactions, with bases such as potassium carbonate (K2CO3) to facilitate the process.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (4-Iodophenyl)-(1-methylindol-3-yl)methanone is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, especially in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to modulate biological pathways relevant to diseases such as cancer and neurological disorders.
Industry: In material science, the compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (4-Iodophenyl)-(1-methylindol-3-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The iodine atom on the phenyl ring can also play a role in enhancing the compound’s binding affinity through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
- (4-Iodophenyl)(phenyl)methanone
- (4-Iodophenyl)(4-methylphenyl)methanone
- (2-Chloro-5-fluorophenyl)(4-iodophenyl)methanone
Comparison: Compared to its analogs, (4-Iodophenyl)-(1-methylindol-3-yl)methanone stands out due to the presence of the indole moiety, which imparts unique biological activity and chemical reactivity. The combination of the iodinated phenyl group and the indole structure makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack such multifunctional characteristics.
Propriétés
Formule moléculaire |
C16H12INO |
|---|---|
Poids moléculaire |
361.18 g/mol |
Nom IUPAC |
(4-iodophenyl)-(1-methylindol-3-yl)methanone |
InChI |
InChI=1S/C16H12INO/c1-18-10-14(13-4-2-3-5-15(13)18)16(19)11-6-8-12(17)9-7-11/h2-10H,1H3 |
Clé InChI |
SFGFGYGMZCIBAJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


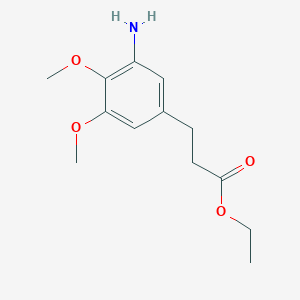



![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)

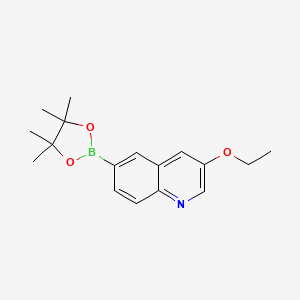
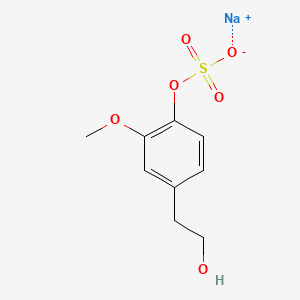
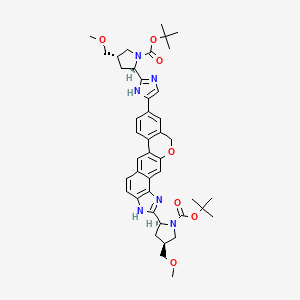
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
